4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile
Description
Chemical Identity and Nomenclature
This compound belongs to the class of biaryl ethers featuring a pyrazole-benzenenitrile architecture. The IUPAC name systematically describes its structure:
- Core : Benzonitrile (cyano-substituted benzene)
- Substituent : 4-Iodo-1,3-dimethylpyrazole connected via an ether linkage
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1424857-04-4 | |
| Molecular Formula | C₁₂H₁₀IN₃O | |
| Molecular Weight | 339.13 g/mol | |
| SMILES Notation | N#CC₁=CC=C(OC₂=C(I)C(C)=NN₂C)C=C₁ |
The pyrazole ring contains two nitrogen atoms at positions 1 and 2, with methyl groups at N1 and C3, and an iodine atom at C4. The benzonitrile group attaches via an oxygen bridge at the pyrazole's C5 position. Alternative nomenclature includes 4-((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)benzonitrile, emphasizing the substitution pattern.
Historical Development in Heterocyclic Chemistry
Pyrazole chemistry originated with Ludwig Knorr's 1883 isolation of the parent compound, but substitution patterns like those in this compound emerged through twentieth-century advances:
- Early Pyrazole Functionalization (1900–1950) : Initial work focused on simple alkyl/aryl substitutions. The discovery of iodopyrazoles required iodination methods compatible with the ring's sensitivity to electrophilic attack.
- Halogenation Breakthroughs (1960s) : Directed ortho-metalation techniques enabled precise iodine introduction at pyrazole C4, critical for this compound's synthesis.
- Ether Linkage Strategies (1980s–present) : Ullmann coupling and nucleophilic aromatic substitution allowed reliable O-arylation of pyrazoles with electron-deficient aromatics like benzonitrile.
The compound's design reflects three evolutionary trends:
Position Within Pyrazole Derivative Taxonomy
Classifying this compound within pyrazole taxonomy reveals its hybrid characteristics:
Structural Taxonomy
- By Substituents :
- Halogenated: Contains iodine (C4)
- Dialkylated: Methyl groups at N1 and C3
- Ether-linked: Oxygen-connected to benzonitrile
- By Application Class :
- Medicinal Chemistry: Iodine enhances binding to aromatic pockets in enzymes
- Materials Science: Nitrile group enables polymerization or coordination chemistry
Comparative Analysis with Analogues
Properties
Molecular Formula |
C12H10IN3O |
|---|---|
Molecular Weight |
339.13 g/mol |
IUPAC Name |
4-(4-iodo-2,5-dimethylpyrazol-3-yl)oxybenzonitrile |
InChI |
InChI=1S/C12H10IN3O/c1-8-11(13)12(16(2)15-8)17-10-5-3-9(7-14)4-6-10/h3-6H,1-2H3 |
InChI Key |
RMDPITCJOFOJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1I)OC2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Ether Formation: The final step involves the formation of the ether linkage between the pyrazole and benzonitrile moieties, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to changes in the functional groups attached to the pyrazole ring .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile is C₁₂H₁₀IN₃O, with a molecular weight of approximately 339.14 g/mol. The compound features a benzonitrile group linked to a pyrazole ring via an ether linkage. Its structure is crucial for its interaction with biological targets and its subsequent pharmacological effects.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its potential to inhibit cancer cell proliferation. Studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives are known to exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. In vitro studies have demonstrated that this compound can inhibit the growth of several pathogenic bacteria and fungi .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Agricultural Applications
Pesticide Development
The unique structure of this compound makes it a candidate for use in agrochemicals. Its potential as a pesticide stems from its biological activity against plant pathogens and pests. Studies have demonstrated that similar pyrazole compounds can effectively control fungal infections in crops .
Material Science Applications
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its presence can improve thermal stability and mechanical strength due to the robust nature of the pyrazole ring . Research into polymer composites containing this compound is ongoing, focusing on applications in electronics and structural materials.
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and dimethyl groups on the pyrazole ring can enhance binding affinity and selectivity towards these targets . The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Moieties
2.1.1. 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (Compound 19g)
- Structure : Pyrazole ring with azido (-N₃) and methyl groups at positions 3 and 5, respectively; benzonitrile at position 1.
- Key Differences :
- Substituents : Azido vs. iodo (electron-deficient vs. bulky halogen) and absence of 1,3-dimethyl groups.
- Synthesis : Prepared via triazenylpyrazole intermediates and azide functionalization, contrasting with iodination steps required for the target compound .
- Applications : Azido groups are reactive in "click chemistry," suggesting utility in bioconjugation, whereas the iodo group in the target compound may facilitate further cross-coupling reactions .
2.1.2. Pyrazoxyfen (Herbicide)
- Structure: 2-[4-(2,4-Dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone.
- Key Differences: Substituents: Dichlorobenzoyl and acetophenone vs. iodo and benzonitrile. Function: Pyrazoxyfen’s dichlorobenzoyl group enhances herbicidal activity by disrupting plant cell membranes, whereas the target compound’s nitrile group may favor pharmaceutical interactions (e.g., enzyme inhibition) .
Benzonitrile Derivatives with Heterocyclic Cores
2.2.1. Etravirine (Antiretroviral Drug)
- Structure: Pyrimidine core with bromo, cyano, and dimethyl substituents; benzonitrile at position 3.
- Key Differences :
2.2.2. 3-Chloro-5-((4-(1,1-difluoroethyl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile
- Structure : Pyrimidine core with difluoroethyl and oxo groups; benzonitrile at position 4.
- Key Differences :
Research Findings and Functional Insights
- In contrast, azido or dichlorobenzoyl groups in analogues prioritize reactivity or membrane disruption .
- Synthetic Flexibility : The target compound’s iodine allows for further derivatization (e.g., Suzuki coupling), while azido or difluoroethyl groups in analogues enable orthogonal functionalization .
- Biological Activity : Pyrazole-iodo derivatives show promise in kinase inhibition studies, whereas pyrimidine-benzonitrile compounds like Etravirine excel in antiviral applications .
Biological Activity
4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile is a synthetic compound notable for its unique structural features, which include a pyrazole ring and a benzonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a therapeutic agent. The presence of the iodo substituent enhances its reactivity, potentially influencing its pharmacological properties.
- Molecular Formula : C₁₂H₁₀IN₃O
- Molecular Weight : 339.13 g/mol
- CAS Number : 1424857-01-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may modulate the activity of specific enzymes or receptors, leading to diverse biological effects. For instance, it has been suggested that similar pyrazole derivatives exhibit inhibitory effects on key kinases involved in cancer progression, such as BRAF and EGFR .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For example:
- In vitro studies demonstrated that certain pyrazole compounds effectively inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- A specific study on related pyrazole compounds indicated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound may share similar properties .
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives have also been noted for their anti-inflammatory and antibacterial activities:
- Research indicates that some pyrazoles can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), which are crucial in inflammatory responses .
- In antibacterial assays, certain pyrazole compounds demonstrated significant efficacy against various bacterial strains, potentially through mechanisms involving membrane disruption .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
| Structural Feature | Biological Activity |
|---|---|
| Iodo substituent | Increased reactivity and potential for enhanced binding affinity to targets |
| Pyrazole ring | Essential for anticancer activity; interacts with key enzymes involved in tumor growth |
| Benzonitrile moiety | Contributes to overall stability and solubility of the compound |
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Antitumor Agents : A study focusing on a series of pyrazole derivatives showed that modifications at specific positions significantly affected their cytotoxicity against cancer cells .
- Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives reduced inflammation markers in animal models, supporting their potential use in treating inflammatory diseases .
Q & A
Q. What are standard synthetic routes for preparing 4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile?
The compound is typically synthesized via nucleophilic aromatic substitution or copper-catalyzed coupling reactions. For example, similar pyrazole-ether benzonitrile derivatives are synthesized by reacting halogenated pyrazoles with hydroxybenzonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Solvent systems like THF/water mixtures are common for optimizing yield and purity . Recrystallization from methanol or ethanol is often used for purification .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software is the gold standard. The SHELX suite allows refinement of structural parameters, including bond lengths, angles, and intermolecular interactions. highlights SHELXL's robustness for small-molecule crystallography, even with twinned or high-resolution data. Data collection at 293 K and refinement to R-factors <0.05 are typical for high-quality structures .
Q. What preliminary assays are used to evaluate its biological activity?
Enzyme inhibition assays (e.g., xanthine oxidase IC₅₀ determination via UV-Vis spectroscopy) are common. Structure-activity relationship (SAR) studies compare substituent effects on activity, such as iodine's electron-withdrawing influence in the pyrazole ring. demonstrates micromolar-level potency testing for benzonitrile derivatives, with Lineweaver-Burk plots to identify inhibition mechanisms .
Advanced Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
Regioselectivity in pyrazole iodination or methylation is influenced by steric and electronic factors. Computational modeling (DFT) predicts preferential substitution at the 4-position due to lower activation energy. Experimental validation via ¹H NMR and LC-MS monitors reaction progress. For conflicting results, multi-step protection/deprotection strategies or alternative catalysts (e.g., Pd/Cu systems) may resolve selectivity issues .
Q. What computational methods are suitable for analyzing the compound's electronic structure?
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates molecular orbitals, electrostatic potential surfaces, and Fukui indices. Multiwfn software visualizes electron localization function (ELF) and Laplacian of electron density (∇²ρ) to identify nucleophilic/electrophilic sites. This is critical for rationalizing reactivity in cross-coupling reactions or enzyme binding .
Q. How should contradictory SAR data in activity studies be resolved?
Contradictions often arise from off-target effects or assay variability. Redesign experiments using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) validate binding affinity. Molecular dynamics (MD) simulations (e.g., GROMACS) assess ligand-protein stability. For example, used docking studies to rationalize mixed-type inhibition, resolving discrepancies between IC₅₀ and kinetic data .
Q. What strategies mitigate impurities in scaled-up synthesis?
High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients identifies impurities. Stress testing under acidic, basic, oxidative, and thermal conditions (per ICH guidelines) profiles degradation products. Recrystallization with DMF/EtOH (1:1) or preparative TLC improves purity, as shown in pyrazole-thiazolidinone syntheses .
Methodological Tables
Table 1: Key Crystallographic Parameters from SHELXL Refinement
| Parameter | Value | Reference |
|---|---|---|
| Temperature (K) | 293 | |
| R-factor | <0.045 | |
| Data-to-parameter ratio | 16.1 |
Table 2: SAR Trends for Benzonitrile Derivatives (Xanthine Oxidase Inhibition)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
